N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
CAS No.: 683766-06-5
Cat. No.: VC6746897
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683766-06-5 |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 397.49 |
| IUPAC Name | N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C21H23N3O3S/c1-24(18-8-3-2-4-9-18)28(26,27)19-13-11-16(12-14-19)21(25)23-20-10-6-5-7-17(20)15-22/h5-7,10-14,18H,2-4,8-9H2,1H3,(H,23,25) |
| Standard InChI Key | QWPWNSLAPPHZMF-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is defined by the following physicochemical properties:
| Property | Value |
|---|---|
| CAS No. | 683766-06-5 |
| Molecular Formula | C₂₁H₂₃N₃O₃S |
| Molecular Weight | 397.49 g/mol |
| IUPAC Name | N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
| InChIKey | QWPWNSLAPPHZMF-UHFFFAOYSA-N |
| PubChem CID | 8441744 |
The compound’s structure integrates a sulfamoyl bridge (-SO₂N-) connecting a methylcyclohexyl group to a benzamide core, with a 2-cyanophenyl moiety at the amide nitrogen. This configuration introduces steric and electronic effects that may influence receptor binding and metabolic stability.
Structural Analogues and Comparative Analysis
Related benzamide derivatives, such as N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide (PubChem CID: 4169675), share similar sulfamoyl and aromatic motifs but differ in substituent groups. For instance, the replacement of the cyclohexyl ring with a phenyl group and the addition of a cyanoethylthio side chain in CID 4169675 result in a higher molecular weight (451.6 g/mol) and altered solubility profiles . Such structural variations highlight the role of substituent engineering in modulating physicochemical and biological properties.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step protocols starting from benzamide precursors. A generalized approach includes:
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Sulfamoylation: Introduction of the sulfamoyl group via reaction of a benzamide intermediate with sulfamoyl chloride derivatives.
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Cyclohexylmethylamine Coupling: Alkylation or nucleophilic substitution to attach the cyclohexylmethyl moiety to the sulfamoyl nitrogen.
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Cyanophenyl Integration: Amide bond formation between the sulfamoylbenzamide and 2-cyanophenylamine under coupling agents like EDC/HOBt.
While specific reaction conditions and yields remain undisclosed in public literature, analogous syntheses of sulfamoylbenzamides report moderate to high efficiencies (60–85%) when employing polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Purification and Characterization
Post-synthesis purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol or methanol. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The compound’s solubility remains uncharacterized, though similar sulfonamides exhibit limited aqueous solubility (<1 mg/mL) and improved solubility in dimethyl sulfoxide (DMSO).
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Sulfamoyl Group: Enhances hydrogen bonding with target proteins, improving binding affinity.
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Cyclohexyl Ring: Contributes to lipophilicity, influencing blood-brain barrier penetration.
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Cyanophenyl Substituent: The electron-withdrawing cyano group may stabilize charge-transfer interactions with biological targets.
Research Gaps and Future Directions
Priority Investigative Areas
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Pharmacokinetic Profiling: Assessments of oral bioavailability, plasma half-life, and metabolic pathways (e.g., cytochrome P450 interactions).
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Target Identification: High-throughput screening to map interactions with HDACs, kinases, or microbial enzymes.
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Toxicological Studies: Acute and chronic toxicity evaluations in preclinical models.
Structural Optimization Strategies
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